4-Oxazolemethanol, 2,5-diphenyl- 4-Oxazolemethanol, 2,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 2549-35-1
VCID: VC8178218
InChI: InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2
SMILES: C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

4-Oxazolemethanol, 2,5-diphenyl-

CAS No.: 2549-35-1

Cat. No.: VC8178218

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

4-Oxazolemethanol, 2,5-diphenyl- - 2549-35-1

Specification

CAS No. 2549-35-1
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name (2,5-diphenyl-1,3-oxazol-4-yl)methanol
Standard InChI InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2
Standard InChI Key SGRAZRKPBUDERJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named (2,5-diphenyl-1,3-oxazol-4-yl)methanol under IUPAC guidelines. Common synonyms include:

  • 4-Hydroxymethyl-2,5-diphenyloxazole

  • 2,5-Diphenyloxazole-4-methanol

  • 4-Oxazolemethanol, 2,5-diphenyl- .

Molecular and Stereochemical Properties

The molecular formula C16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_{2} corresponds to a planar oxazole ring substituted with phenyl groups at positions 2 and 5 and a hydroxymethyl group at position 4 . Key parameters include:

PropertyValueSource
Molecular Weight251.28 g/mol
Exact Mass251.095 Da
Topological Polar Surface Area (PSA)46.26 Ų
LogP (Partition Coefficient)3.50

The oxazole core’s aromaticity and electron-withdrawing nitrogen atoms influence reactivity, while the hydroxymethyl group enables functionalization via esterification or oxidation .

Synthesis and Purification

Industrial-Scale Preparation

A patented one-pot synthesis (CN104327005B) involves three stages :

  • Acyl Chloride Formation: Hippuric acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) at 30–80°C to form hippuroyl chloride.

  • Friedel-Crafts Acylation: Hippuroyl chloride undergoes AlCl3_3-catalyzed reaction with benzene, yielding NN-benzoyl-ω-aminoacetophenone.

  • Cyclization: Sulfuric acid-mediated dehydration forms the oxazole ring, followed by benzene removal via distillation.

Crude product purification uses iron(III) or nickel(II) oxide with activated carbon in alkylbenzene solvents (mass ratio 4:0.01–0.05:0.005–0.03:1) . Microfiltration (0.1–2 μm pores) isolates crystalline 2,5-diphenyloxazole derivatives .

Physicochemical Properties

Stability and Solubility

While melting and boiling points remain unreported, the compound’s LogP (3.50) predicts solubility in organic solvents like toluene and ethyl acetate . The hydroxymethyl group enhances water solubility relative to non-polar oxazole analogs .

Spectroscopic Data

  • IR: Expected peaks include O–H stretch (~3200 cm1^{-1}), C=N stretch (1650 cm1^{-1}), and aromatic C–H bends (700–900 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR spectra should show phenyl proton resonances (δ 7.2–7.5 ppm), oxazole H-4 (δ 6.8 ppm), and hydroxymethyl protons (δ 4.5 ppm) .

Applications and Derivatives

Fluorescent Materials

Structural analogs like (2,5-Diphenyl-1,3-oxazol-4-yl)(phenyl)methanone (PubChem CID 318525) exhibit strong fluorescence, suggesting potential use in OLEDs or bioimaging . The hydroxymethyl group in 4-Oxazolemethanol, 2,5-diphenyl- could serve as a site for conjugating fluorophores .

Pharmaceutical Intermediates

Oxazole derivatives are explored as kinase inhibitors and antimicrobial agents. While biological data for this compound is lacking, its scaffold aligns with pharmacophores targeting ATP-binding pockets .

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